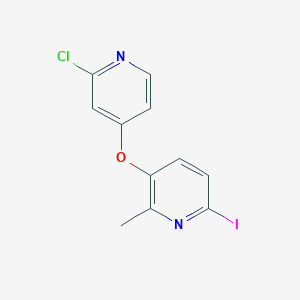

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine

Description

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with chloro, iodo, methyl, and pyridinyloxy groups. Its molecular structure (CAS: 1117686-42-6) includes a 2-chloropyridinyl moiety linked via an oxygen bridge to a 6-iodo-2-methylpyridine ring. Analytical data such as NMR, HPLC, and LC-MS are available for this compound, though pricing and synthesis details remain proprietary .

Properties

IUPAC Name |

3-(2-chloropyridin-4-yl)oxy-6-iodo-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClIN2O/c1-7-9(2-3-11(13)15-7)16-8-4-5-14-10(12)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEJSFYGQZEHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)I)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyridine and 2-methylpyridine as the primary starting materials.

Iodination: The 2-methylpyridine undergoes iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 6-position.

Coupling Reaction: The iodinated 2-methylpyridine is then coupled with 2-chloropyridine through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the halogen atoms.

Substitution: Substituted derivatives where the chlorine or iodine atoms are replaced by other nucleophiles.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and cancerous conditions. Its structural properties allow it to enhance the efficacy of drug candidates by improving their bioavailability and specificity.

Case Study:

A study demonstrated that derivatives of this compound exhibited promising anti-cancer activity in vitro, highlighting its potential as a scaffold for developing new therapeutic agents against malignancies .

Agricultural Chemicals

Use in Agrochemicals:

This compound is utilized in the formulation of pesticides and herbicides. Its chloropyridine moiety contributes to the development of effective agrochemicals that protect crops while minimizing environmental impact.

Research Findings:

Research has shown that formulations containing this compound can significantly reduce pest populations without harming beneficial insects, thus supporting sustainable agricultural practices .

Material Science

Applications in Polymers and Coatings:

this compound is employed in the production of specialty polymers and coatings. Its unique chemical structure imparts enhanced durability and resistance to environmental factors compared to traditional materials.

Data Table: Properties of Polymers Incorporating the Compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 15% |

| Chemical Resistance | Excellent |

| Thermal Stability | Up to 200°C |

Research Reagents

Facilitating Organic Synthesis:

As a reagent, this compound aids researchers in synthesizing complex organic molecules, thus playing a crucial role in advancing chemical research and development.

Example Application:

In a recent study, it was used as a key reagent for synthesizing novel heterocyclic compounds, which are important for various biological applications .

Analytical Chemistry

Role in Chromatography:

The compound is utilized in analytical chemistry for separating and identifying other compounds through techniques such as chromatography. This application is vital for quality control across various industries.

Case Study:

A study highlighted its effectiveness in separating complex mixtures, providing critical data for pharmaceutical quality assurance processes .

Mechanism of Action

The mechanism of action of 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

Several pyridine derivatives with chloro and aryl substituents have been synthesized and characterized. Key examples include:

Key Observations :

- Substituent Effects : Bulky groups (e.g., tert-butyl in 11i) reduce yields (53% vs. 85% for 10d), likely due to steric hindrance during synthesis. Electron-donating groups (e.g., methoxy in 10e) lower melting points compared to electron-withdrawing substituents .

- Spectral Trends : The =CH proton in acrylic acid derivatives resonates downfield (δ ~6.5–6.6), while methyl groups in aryl substituents appear as singlets (δ ~2.10–2.13) .

Heterocyclic Variations: Pyridine vs. Pyrimidine

The target compound’s pyridine core can be contrasted with pyrimidine-based analogs:

- 4-Chloro-5-methyl-6-((2-methylpyridin-3-yl)oxy)pyrimidine (): Features a pyrimidine ring with chloro, methyl, and pyridinyloxy groups. Pyrimidines often exhibit enhanced π-π stacking and hydrogen-bonding capabilities compared to pyridines, influencing biological activity .

- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine (): Incorporates a nitro group and thiophene, highlighting how electron-deficient heterocycles (e.g., pyrimidine) can alter reactivity in cross-coupling reactions .

Key Observations :

Substituent Position and Functional Group Impact

- Iodo vs. Hydroxy Groups : 2-Chloro-6-iodo-5-methylpyridin-3-ol () contains a hydroxyl group at position 3, increasing solubility but reducing stability compared to the target compound’s iodo substituent .

- Methoxy Derivatives: Compounds like (2-Chloro-6-methoxypyridin-3-yl)methanol () show higher similarity scores (0.83) to the target structure, but methoxy groups reduce electrophilicity compared to iodo substituents .

Research Findings and Implications

- Synthetic Challenges : Iodo substituents (as in the target compound) facilitate further functionalization via cross-coupling reactions but require careful handling due to their sensitivity to light and moisture .

- Stability : The ether bridge in the target compound likely enhances stability compared to ester or amide linkages in analogs like 10d and 11i .

Biological Activity

Overview

3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine is a heterocyclic compound notable for its unique structural features, including the presence of both chlorine and iodine atoms. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

- IUPAC Name : 3-(2-chloropyridin-4-yl)oxy-6-iodo-2-methylpyridine

- CAS Number : 1628184-06-4

- Molecular Formula : C11H8ClIN2O

- Molecular Weight : 346.55 g/mol

Synthesis

The synthesis of this compound typically involves:

- Iodination of 2-methylpyridine using iodine and an oxidizing agent.

- Nucleophilic substitution reaction with 2-chloropyridine, facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and material science.

Anticancer Activity

Studies have explored the anticancer potential of halogenated pyridine derivatives, including this compound. The presence of halogens (chlorine and iodine) can enhance the interaction with biological targets, potentially leading to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown significant activity against breast cancer cell lines .

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which alters their activity and leads to various biological effects. The exact pathways are still under investigation but are thought to involve:

- Inhibition of cell proliferation

- Induction of apoptosis in cancer cells

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloropyridine | Chlorine atom only | Moderate antibacterial properties |

| 6-Iodo-2-methylpyridine | Iodine atom only | Limited anticancer activity |

| 3-(2-Chloropyridin-4-yl)oxy-2,6-dimethyl-pyridine | Both chlorine and iodine | Enhanced anticancer potential |

Case Studies

- Anticancer Studies : A study evaluating the cytotoxicity of halogenated pyridines demonstrated that compounds with iodine exhibited significantly higher toxicity against various cancer cell lines compared to their non-halogenated counterparts .

- Antimicrobial Activity : Research on similar pyridine derivatives has shown promising results in inhibiting bacterial growth, suggesting that this compound may possess similar properties .

Q & A

Q. Q1. What are the optimized synthetic routes for 3-((2-Chloropyridin-4-yl)oxy)-6-iodo-2-methylpyridine, and how do reaction conditions influence yield?

A1. Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chloro-4-hydroxypyridine and 6-iodo-2-methylpyridine derivatives. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing intermediates .

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for halogenated pyridines .

- Temperature : Reactions performed at 80–100°C achieve higher yields (60–75%) compared to room temperature (≤30%) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with ≥95% purity .

Q. Q2. How can structural confirmation of the compound be achieved using spectroscopic methods?

A2. A multi-technique approach is critical:

- ¹H/¹³C NMR : Look for characteristic peaks:

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 375.94 (calculated for C₁₁H₈ClIN₂O) .

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., iodine vs. chlorine positioning) .

Advanced Research Questions

Q. Q3. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

A3. The iodine atom acts as a superior leaving group compared to chlorine or bromine in Suzuki-Miyaura couplings:

- Reactivity order : I > Br > Cl due to bond dissociation energies (C-I: 234 kJ/mol vs. C-Cl: 327 kJ/mol) .

- Applications : Enables regioselective functionalization (e.g., aryl boronic acids couple at the 6-iodo position) .

- Challenges : Competing side reactions (e.g., homocoupling) require strict control of Pd catalyst loading (1–2 mol%) .

Q. Q4. What contradictions exist in reported biological activity data for halogenated pyridine derivatives?

A4. Discrepancies arise from:

- Assay variability : MIC values for antimicrobial activity range from 2–50 µM depending on bacterial strains and assay conditions .

- Structural analogs : Substitutions at the 3-oxy position (e.g., methyl vs. phenyl) alter hydrophobicity, impacting membrane permeability .

- Mechanistic ambiguity : Some studies attribute activity to ROS generation, while others propose direct enzyme inhibition .

Q. Q5. How can computational methods predict the compound’s interaction with biological targets?

A5. Molecular docking and MD simulations are used:

- Target selection : Focus on enzymes with pyridine-binding pockets (e.g., kinases, cytochrome P450) .

- Docking software : AutoDock Vina or Schrödinger Suite optimize ligand poses (RMSD ≤2.0 Å) .

- Free energy calculations : MM/GBSA predicts binding affinities (ΔG ~ -8 to -10 kcal/mol for kinase inhibitors) .

Methodological Considerations

Q. Q6. What strategies resolve low solubility in aqueous media for in vitro assays?

A6.

Q. Q7. How can regioselectivity challenges during functionalization be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.